GAR1 protein - 146888-26-8

GAR1 protein

Catalog Number: EVT-1516575
CAS Number: 146888-26-8
Molecular Formula: C11H21NO3
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

GAR1 is primarily sourced from the organism Saccharomyces cerevisiae (baker's yeast), where it was first characterized. It belongs to the category of small nucleolar proteins and is classified as a ribonucleoprotein due to its association with RNA molecules. GAR1 has been identified as essential for cell growth and is involved in various cellular processes related to RNA metabolism.

Synthesis Analysis

Methods and Technical Details

The synthesis of GAR1 protein can be achieved through recombinant DNA technology. Typically, the gene encoding GAR1 is cloned into an expression vector suitable for Escherichia coli or yeast systems. Following transformation into host cells, the protein can be expressed and purified using affinity chromatography techniques. For instance, purification may involve using a hexa-histidine tag attached to GAR1, allowing for efficient isolation from cellular lysates.

In studies examining its role in tRNA modification, GAR1 has been shown to stabilize other proteins within the H/ACA complex. Steady-state kinetic experiments have demonstrated that GAR1 enhances the catalytic activity of associated proteins like Cbf5 during RNA modifications .

Molecular Structure Analysis

Structure and Data

GAR1 protein has a molecular weight of approximately 25 kDa and exhibits a specific structural configuration that allows it to interact effectively with RNA substrates. The protein's structure includes several key domains that facilitate its binding to other components within the H/ACA RNP complex. Structural studies often employ techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy to elucidate these interactions.

Data from proteomic analyses indicate that GAR1 undergoes post-translational modifications, including methylation, which may influence its stability and function within ribonucleoprotein complexes .

Chemical Reactions Analysis

Reactions and Technical Details

GAR1 is involved in several biochemical reactions primarily related to RNA modification. Its primary function within the H/ACA RNP complex is to facilitate pseudouridylation—a process where uridine residues in RNA are converted to pseudouridine. This modification enhances the stability and functionality of RNA molecules.

Research has highlighted that GAR1 does not permanently bind to substrate RNAs but transiently interacts with them during the modification process. This transient binding is crucial for promoting the release of modified RNAs from the RNP complex .

Mechanism of Action

Process and Data

Physical and Chemical Properties Analysis

Physical and Chemical Properties

GAR1 exhibits several notable physical properties:

  • Molecular Weight: Approximately 25 kDa.
  • Isoelectric Point: The protein's isoelectric point varies based on post-translational modifications.
  • Stability: GAR1's stability can be influenced by methylation status; methylated forms are incorporated more efficiently into RNPs compared to unmethylated counterparts .

Chemical properties include its ability to bind RNA through specific motifs that recognize uridine residues, facilitating its role in RNA modification processes.

Applications

Scientific Uses

GAR1 has significant applications in molecular biology and biochemistry research:

  • RNA Modification Studies: Its role in pseudouridylation makes it a target for studies aimed at understanding RNA processing mechanisms.
  • Gene Expression Regulation: Research involving GAR1 can provide insights into how RNA modifications affect gene expression profiles.
  • Therapeutic Targets: Given its essential role in cellular processes, GAR1 may serve as a potential target for therapeutic interventions in diseases linked to dysregulated RNA metabolism.
Structural Characterization of GAR1

Genomic Organization and Evolutionary Conservation

Chromosomal Localization and Gene Structure

The human GAR1 gene (HGNC symbol: GAR1; synonym: NOLA1) is located on chromosome 4 at the cytogenetic band 4q25 [1] [4]. It spans a genomic region of approximately 9.2 kb (from base 109,815,510 to 109,824,740 on GRCh38.p14) and comprises 7 exons [1] [4]. Two protein-coding splice variants exist (GAR1-201 and GAR1-202), both encoding an identical 217-amino acid protein with a molecular mass of 22.3 kDa [4] [6]. The gene's promoter region contains conserved binding sites for transcription factors involved in ribosome biogenesis, reflecting its essential cellular role.

Table 1: Genomic Features of Human GAR1

FeatureDetail
Chromosomal Location4q25
Genomic Coordinates (GRCh38.p14)109,815,510–109,824,740
Exon Count7
Transcript Variants2 (NM018983.4, NM032993.2)
Protein Length217 amino acids
Molecular Mass22.3 kDa

Phylogenetic Analysis Across Eukaryotes and Archaea

GAR1 exhibits deep evolutionary conservation, with orthologs identified from yeast to humans and archaea. In Saccharomyces cerevisiae, Gar1p (205 residues) shares 62% sequence identity with human GAR1 and is essential for 18S rRNA processing [2] [8]. Archaeal genomes (e.g., Thermococcus kodakarensis) encode a simplified Gar1 homolog (TK2286) that retains the core RNA-binding domain but lacks extended glycine-arginine repeats [8]. Phylogenetic analysis reveals:

  • Eukaryotes: Gar1 contains two glycine-arginine-rich (GAR) domains absent in prokaryotes, suggesting acquisition for nucleolar complexity.
  • Archaea: Gar1 orthologs function in minimal H/ACA sRNPs (e.g., Pyrococcus abyssi), supporting an ancient origin for RNA-guided pseudouridylation [8].De novo gene duplication events are observed in teleost fish, correlating with increased rRNA modification demands in vertebrates.

Table 2: Evolutionary Conservation of GAR1

OrganismProteinKey FeaturesFunctional Conservation
Homo sapiens (Human)GAR1Two GAR domains, Pfam04410 RNA-binding domainrRNA pseudouridylation, telomerase assembly
Saccharomyces cerevisiae (Yeast)Gar1pSingle GAR domainEssential for 18S rRNA processing
Thermococcus kodakarensis (Archaeon)Gar1Minimal GAR motifs, compact structureRNA guide-independent Ψ-synthase activity

Protein Architecture and Functional Domains

Glycine-Arginine-Rich (GAR) Domains and RNA-Binding Motifs

GAR1 contains two N-terminal glycine-arginine-rich (GAR) domains (residues 32–90 and 142–194 in humans) characterized by repetitive RGG (Arg-Gly-Gly) or RG (Arg-Gly) motifs [3] [9]. These domains facilitate:

  • RNA binding: Electrostatic interactions with guide RNAs via arginine side chains.
  • Protein phase separation: Mediated by RG dipeptides, enabling nucleolar subcompartmentalization [3].The central Pfam04410 domain (residues 63–159) adopts a conserved α/β-fold critical for docking onto the H/ACA snoRNP core. This domain includes a KH subdomain that directly contacts the pseudouridylation pocket of dyskerin (DKC1) [6] [10]. Mutagenesis of GAR domain arginines (e.g., R80A) disrupts RNA binding and impairs rRNA modification.

Conserved Regions in the H/ACA snoRNP Complex

GAR1 integrates into the H/ACA snoRNP complex via interactions with three core proteins:

  • DKC1 (dyskerin): Binds GAR1's Pfam04410 domain through a hydrophobic interface; mutations here cause dyskeratosis congenita [10].
  • NOP10: Forms a ternary complex with DKC1 and GAR1, stabilizing the catalytic site [6] [10].
  • NHP2: Links the complex to box H/ACA snoRNAs [3].The 2.1 Å crystal structure of the archaeal Cbf5-Nop10-Gar1 complex reveals that Gar1's C-terminal lobe anchors it to Cbf5 (dyskerin ortholog), positioning its GAR domain for substrate RNA recruitment [10]. This arrangement creates a substrate RNA channel that facilitates uridine access to the pseudouridine synthase active site.

Table 3: Key Functional Domains in Human GAR1

DomainResiduesFunctionInteracting Partners
GAR Domain 132–90RNA binding, phase separationGuide RNAs, ribosomal RNAs
Pfam04410 (RNA-binding)63–159Docking to H/ACA coreDKC1, NOP10
GAR Domain 2142–194Substrate RNA recruitmentTelomerase RNA, snRNAs
C-terminal lobe195–217Complex stabilizationNOP10

Subcellular Localization Dynamics

Nucleolar and Cajal Body Compartmentalization

GAR1 exhibits dual localization in dense fibrillar components (DFC) of the nucleolus and Cajal bodies [1] [3]. This compartmentalization is driven by:

  • Nucleolar targeting: Mediated by the GAR domains, which act as nucleolar localization signals (NoLSs) [3].
  • Cajal body recruitment: Facilitated by interaction with coilin and SMN1 (survival of motor neurons protein) [5].In the nucleolus, GAR1 concentrates in subregions processing nascent pre-rRNA transcripts, as visualized by immunofluorescence and GFP-tagging [1] [6]. Depletion of GAR1 disrupts DFC integrity, confirming its role in subnuclear body assembly.

Nuclear Trafficking Mechanisms

Nuclear import of GAR1 relies on the classical importin-α/β pathway [9]. Key regulatory mechanisms include:

  • SUMOylation: Post-translational modification at K75 and K160 promotes GAR1's retention in Cajal bodies and regulates its exchange between nuclear compartments [1].
  • Arginine methylation: Symmetric dimethylarginine (SDMA) modifications in GAR domains (catalyzed by PRMT5) enhance RNA-binding affinity and phase separation [3].Live-cell imaging shows that GAR1 shuttles rapidly between nucleoplasm and nucleoli (<5 minutes), with kinetics modulated by its GAR domains and phosphorylation at S105 [9].

Table 4: Subcellular Localization Signals and Regulators

Localization SiteTargeting Signal/MechanismRegulatory Modifications
Nucleolar DFCGAR domains (NoLS function)PRMT5-mediated arginine methylation
Cajal bodiesCoilin interaction domain (residues 100–130)SUMOylation at K75, K160
NucleoplasmImportin-α binding (nuclear localization signal, NLS)CK2 kinase phosphorylation at S105

Properties

CAS Number

146888-26-8

Product Name

GAR1 protein

Molecular Formula

C11H21NO3

Synonyms

GAR1 protein

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